molecular formula C13H17NO B6612335 1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1017229-62-7

1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6612335
CAS RN: 1017229-62-7
M. Wt: 203.28 g/mol
InChI Key: MHYKTDZIGKYPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines . Tetrahydroisoquinolines are important structural motifs of various natural products and therapeutic lead compounds . They have garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines, including 1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline, has been a subject of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with a methoxy group at the 5-position and a cyclopropyl group at the 1-position .


Chemical Reactions Analysis

Tetrahydroisoquinolines, including 1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline, can undergo various chemical reactions. One of the key reactions is the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . This involves the isomerization of an iminium intermediate .

Mechanism of Action

While the specific mechanism of action for 1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline is not mentioned in the search results, tetrahydroisoquinoline-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

Tetrahydroisoquinolines, including 1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline, continue to garner significant attention in the scientific community due to their diverse biological activities . Future research will likely focus on the development of novel tetrahydroisoquinoline analogs with potent biological activity .

properties

IUPAC Name

1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-15-12-4-2-3-11-10(12)7-8-14-13(11)9-5-6-9/h2-4,9,13-14H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYKTDZIGKYPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCNC2C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.